{Imidazo[1,2-b]pyridazin-2-yl}methanol
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Overview
Description
{Imidazo[1,2-b]pyridazin-2-yl}methanol is a heterocyclic compound with the molecular formula C7H7N3O. It is a derivative of imidazo[1,2-b]pyridazine, a structure known for its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides a practical approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the two-step one-pot synthesis suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
{Imidazo[1,2-b]pyridazin-2-yl}methanol undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr) and oxidation-reduction reactions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, SNAr reactions can yield various substituted imidazo[1,2-b]pyridazines, while oxidation-reduction reactions can modify the functional groups attached to the core structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of {Imidazo[1,2-b]pyridazin-2-yl}methanol involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1) by binding to its active site, thereby preventing its phosphorylation and subsequent activation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyrimidines
- Imidazo[4,5-b]pyridines
Uniqueness
{Imidazo[1,2-b]pyridazin-2-yl}methanol is unique due to its specific substitution pattern and its ability to inhibit TAK1 at nanomolar concentrations, which is more potent compared to other similar compounds . This makes it a valuable scaffold for developing new therapeutic agents targeting kinase-related diseases .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKMMUXEZDXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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